1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-5-12(13,6-8-14)9(15)17-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJABNRTXRMMUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(CC=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743630 | |
| Record name | 1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148044-27-2 | |
| Record name | 1,2-Azetidinedicarboxylic acid, 2-(2-oxoethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148044-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate (CAS No. 1148044-27-2) is a compound featuring a unique azetidine ring structure, characterized by its tert-butyl group, methyl group, and oxoethyl substituent. This structure contributes to its potential applications in medicinal chemistry and organic synthesis. The molecular formula is , with a molecular weight of approximately 257.28 g/mol .
Pharmacological Potential
While specific biological activity data for 1-tert-butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate is limited, compounds with similar structural features often exhibit a range of pharmacological activities. Notably:
- Anti-inflammatory Properties : Azetidine derivatives have been studied for their anti-inflammatory effects, suggesting that this compound may also possess such activity.
- Analgesic Effects : Similar compounds have shown potential in pain relief applications.
- Antimicrobial Activity : The presence of the oxoethyl group may indicate interactions with biological targets that could lead to antimicrobial properties.
Structure-Activity Relationship (SAR)
The unique chemical structure of 1-tert-butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate allows it to participate in various chemical reactions and transformations, making it a versatile candidate for drug development. The specific substituents on the azetidine ring influence its reactivity and biological interactions.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | Contains methoxy group instead of methyl | Different functional group may affect reactivity |
| N-Methyl azetidine-1-carboxylic acid | Lacks tert-butyl and oxoethyl groups | Simpler structure; fewer functional groups |
| Azetidine-3-carboxylic acid | No tert-butyl or oxoethyl substituents | More basic structure; less steric hindrance |
This comparison illustrates how the presence of specific substituents in 1-tert-butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate provides it with unique properties that may be advantageous for specific applications.
Case Studies and Research Findings
Research on related compounds has highlighted their potential in various therapeutic areas. For instance:
- Nrf2-Keap1 Pathway Modulation : Compounds that inhibit the Nrf2-Keap1 protein-protein interaction are being investigated for their role in treating diseases associated with oxidative stress and inflammation. The modulation of this pathway has implications for conditions like metabolic disorders and autoimmune diseases .
- Synthesis and Biological Evaluation : Studies on azetidine derivatives have demonstrated their ability to act as building blocks in synthetic pathways, leading to derivatives with enhanced biological activity. These findings underscore the importance of further exploring the biological profile of compounds like 1-tert-butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate .
Scientific Research Applications
Medicinal Chemistry Applications
1-tert-butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate is primarily explored in the realm of medicinal chemistry for its potential therapeutic effects. Its structural features allow for modifications that can lead to the development of novel pharmacological agents.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of azetidine dicarboxylates exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activity. The incorporation of the azetidine ring has been linked to enhanced interaction with microbial membranes, leading to increased efficacy against resistant strains .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations, making it valuable in synthetic organic chemistry.
Synthetic Pathways
1-tert-butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate can be synthesized through several methods:
- Ozonolysis Reactions : Utilizing ozone and triphenylphosphine in methanol under controlled conditions has been reported to yield this compound effectively .
- Michael Addition Reactions : The compound can also be synthesized via Michael addition reactions involving suitable Michael acceptors and nucleophiles .
Material Science Applications
In material science, the compound's properties make it a candidate for developing new materials with specific functionalities.
Potential Uses
- Polymer Chemistry : The ester functional groups present in the compound can be utilized to create polymers with tailored properties for applications in coatings and adhesives.
- Nanotechnology : Its unique structure may facilitate the development of nanomaterials or drug delivery systems where controlled release is essential .
Summary Table of Applications
Comparison with Similar Compounds
Key Structural Features:
- Azetidine core : A strained four-membered ring with one nitrogen atom, influencing reactivity due to ring tension.
- Ester groups : The 1-tert-butyl and 2-methyl esters stabilize the molecule and modulate electronic properties.
- 2-Oxoethyl substituent : Introduces a ketone functional group, enabling further derivatization (e.g., nucleophilic additions).
Comparison with Similar Compounds
The following table compares the target compound with structurally related azetidine, pyrrolidine, and piperidine derivatives, highlighting differences in ring size, substituents, and functional groups:
Notes:
- Ring size : Azetidines (4-membered) exhibit higher ring strain than pyrrolidines (5-membered) or piperidines (6-membered), leading to greater reactivity but lower thermal stability.
- Functional groups: Ketones (e.g., 3-oxo in pyrrolidine derivatives) enable keto-enol tautomerism, while halogens (e.g., 4-fluoro) enhance electronegativity and binding affinity in drug candidates.
- Stereochemistry : Chiral centers (e.g., (2S,4R) configurations) influence biological activity and synthetic pathways .
Stability and Physical Properties:
- Azetidines generally have lower melting points compared to pyrrolidines due to reduced crystallinity from ring strain. For example, 1-tert-Butyl 2-methyl indole-1,2-dicarboxylate (a five-membered analog) has a melting point of 63–65°C , while azetidine derivatives are often liquids or low-melting solids.
- The tert-butyl group increases hydrophobicity, whereas the oxoethyl substituent enhances polarity, balancing solubility in organic and aqueous media.
Preparation Methods
Preparation from Dimethoxy-azetidine Intermediates
Another route involves the synthesis of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine as an intermediate.
Example 1: Preparation of 1-Benzyl-3,3-dimethoxy-azetidine (IIIa)
| Material | Amount |
|---|---|
| DMF | 50ml |
| 1,3-dichloro-2,2-dimethylpropane (IIa) | 20g, 115.6mmol |
| Potassium iodide | 1g, 6mmol |
| Sodium carbonate | 9.9g, 93mmol |
| Benzylamine | 12.4g, 116mmol |
- Combine DMF, 1,3-dichloro-2,2-dimethylpropane, potassium iodide, and sodium carbonate in a four-necked flask A.
- Stir the mixture for 30 minutes, then add a mixture of DMF and benzylamine dropwise.
- Heat the mixture to 50-100°C and incubate for 6-12 hours to complete the reaction.
- Add domestic drinking water to a separate four-mouth bottle B, and add the reaction solution from flask A dropwise.
- Stir for 20-30 minutes after the dropwise addition, then extract the water layer three times with ethyl acetate.
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate the filtrate to obtain 1-benzyl-3,3-dimethoxy-azetidine (IIIa). The yield is reported as 58%.
Example 2: Preparation of 1-tert-Butoxycarbonyl-3,3-dimethoxy-azetidine (Va)
| Material | Amount |
|---|---|
| 3,3-dimethoxy-azetidine (IVa) | 10g, 85.4mmol |
| Methylene chloride | 50ml |
| Triethylamine | 12.9g, 128.1mmol |
| Di-tert-butyl dicarbonate | 22.3g, 102.5mmol |
- Charge 3,3-dimethoxy-azetidine (IVa) and methylene chloride into a four-necked flask, and add triethylamine under stirring.
- Add di-tert-butyl dicarbonate dropwise at an internal temperature of 10 to 40°C, and stir at 10 to 40°C for 3 to 4 hours to complete the reaction.
- Add water to the reaction mixture, stir for 5 minutes, and separate the layers.
- Extract the upper aqueous layer once with methylene chloride.
- Combine the organic layers and wash once with drinking water.
- Separate the layers, dry the organic layer over anhydrous sodium sulfate for 0.5 h, filter, and concentrate the filtrate to obtain 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (Va). The yield is reported as 91%.
- 1H NMR (400MHz, DMSO): δ5.00(s,4H), 9.88(br, H).
Example 3: Preparation of 1-tert-butoxycarbonyl-3-azetidinone (Ia)
| Material | Amount |
|---|---|
| 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (Va) | 10.4g, 47.9mmol |
| Ethyl acetate | 50ml |
| 10% aqueous citric acid | 12g, 62.5mmol |
- Charge 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (Va) dissolved in ethyl acetate into a four-necked flask, and add 10% aqueous citric acid under stirring, and stir at 20 to 40°C for 3 to 4 hours to complete the reaction.
- Add saturated aqueous sodium bicarbonate solution dropwise to the reaction solution to adjust the pH to 7 to 8, and stir for 10 minutes.
- Separate the layers, and extract the upper aqueous layer once with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate until no liquid flows out.
- Add hexane to the concentrated residue, stir and heat to 40-50°C for dissolution, cool to 5-10°C for crystallization and heat preservation for 1-2 hours, perform suction filtration and drying to obtain 1-tert-butoxycarbonyl-3-azetidinone (Ia). The yield is reported as 85.4%.
- 1H NMR (400MHz, DMSO): δ4.67(s,4H), 1.42(s,9H).
Preparation from Azetidin-3-one
Example 4: Preparation of 1-tert-butoxycarbonyl-3-azetidinone (Ia)
| Material | Amount |
|---|---|
| Azetidin-3-one (VIa) | 4.5g, 63.3mmol |
| Dichloromethane | 40ml |
| Triethylamine | 9.6g, 95mmol |
| BOC anhydride | 15.2g, 69.6mmol |
- Charge azetidin-3-one (VIa) dissolved in dichloromethane into a four-necked flask, add triethylamine, and add BOC anhydride dropwise at 10-40°C and stir the mixture for 3-5 hours to complete the reaction.
- Add water to the reaction mixture, stir for 5 minutes, and separate the layers.
- Extract the upper aqueous layer once with methylene chloride.
- Combine the organic layers and wash once with drinking water.
- Separate the layers and dry the organic layer over anhydrous sodium sulfate for 0.5 h, filter, and concentrate the filtrate to no solvent run-off.
Synthesis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
| Material | Amount |
|---|---|
| N-methylhydrazine | 157 mg, 3.42 mmol |
| i-PrOH | 4.3 mL |
| Di-tert-butyl dicarbonate | 1.6 g, 7.5 mmol |
| CH2Cl2 | 3.4 mL |
- Add di-tert-butyl dicarbonate (pre-dissolved in CH2Cl2) dropwise to a stirring solution of N-methylhydrazine in i-PrOH over 20 min.
- Stir the mixture for 16 hr at 21°C.
- Remove the solvent in vacuo and purify by flash column chromatography (20% Et2O/petrol) to yield di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. The yield is reported as 60%.
- m.p. 58–62°C (lit m.p. 54–56°C).
- 1H NMR (600 MHz, CDCl3, rotamers) δ 6.55-6.10 (br s, 1H), 3.11 (s, 3H), 1.47 (s, 18H); 13C NMR (150 MHz, CDCl3, rotamers) δ 171.2 (C), 155.9 (C), 81.3 (C), 60.4 (CH3), 28.3 (CH3); IR (solid) 3316, 2978, 2932, 1701 cm-1.
Synthesis of Di-tert-butyl 1-(3-(tert-butoxy)-3-oxopropyl)-2-methylhydrazine-1,2-dicarboxylate
| Material | Amount |
|---|---|
| Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | 3.00 g, 12.2 mmol |
| t-BuOH | 5 mL |
| 10% NaOH | 0.5 mL |
| Tert-butyl acrylate | 5.31 mL, 36.6 mmol |
- Add 10% NaOH to a solution of di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate in t-BuOH, and stir the reaction mixture at 21°C for 10 min.
- Add tert-butyl acrylate to the solution and heat the reaction mixture at 60°C for 24 hr.
- Remove the solvent in vacuo and dissolve the crude residue in EtOAc, and wash with water.
- Dry the organic layer (MgSO4) and concentrate in vacuo.
- Purify the residue by flash column chromatography (0% to 20% EtOAc/petrol) to afford di-tert-butyl-1-.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 1-tert-Butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate, and how do they resolve structural ambiguities?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., tert-butyl, methyl, oxoethyl groups) and stereochemistry. For example, coupling constants in -NMR can distinguish axial vs. equatorial substituents in the azetidine ring .
- IR : Identify carbonyl stretches (e.g., ester C=O at ~1730–1750 cm, oxoethyl C=O at ~1700 cm) to confirm functional groups .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for CHNO) .
Q. How can synthetic routes to this compound be optimized to improve yield and purity in academic settings?
- Methodological Answer :
- Stepwise Protection : Use tert-butyl and methyl ester protecting groups to minimize side reactions during azetidine ring formation. For example, tert-butyl esters are stable under basic conditions, while methyl esters can be selectively hydrolyzed .
- One-Pot Reactions : Adopt multi-step one-pot strategies (e.g., sequential nucleophilic substitution and cyclization) to reduce purification steps and improve efficiency .
Advanced Research Questions
Q. What computational methods are suitable for predicting the conformational stability of the azetidine ring in this compound?
- Methodological Answer :
- DFT Calculations : Use density functional theory (DFT) to model ring puckering and substituent effects. For example, B3LYP/6-31G(d) optimizations can predict energy barriers for ring inversion .
- X-ray Crystallography : Compare computed geometries with experimental crystal structures (e.g., torsion angles of the oxoethyl group relative to the azetidine plane) .
Q. How do steric and electronic effects of the tert-butyl and oxoethyl groups influence reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer :
- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify steric hindrance around the azetidine nitrogen, which affects nucleophilicity .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., Pd-catalyzed couplings) to isolate electronic effects of the electron-withdrawing oxoethyl group .
Q. What strategies reconcile contradictory data on the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- pH-Dependent Degradation Studies : Use HPLC-MS to track decomposition products (e.g., tert-butyl ester hydrolysis under acidic conditions vs. methyl ester cleavage under basic conditions) .
- Controlled Environment Replicates : Perform stability tests in anhydrous vs. hydrated solvents to isolate moisture-driven degradation pathways .
Data Analysis & Experimental Design
Q. How can Design of Experiments (DoE) optimize reaction parameters for synthesizing derivatives of this compound?
- Methodological Answer :
- Factorial Design : Vary temperature, catalyst loading, and solvent polarity to identify critical factors. For example, a 3 factorial design can optimize yields in Pd-mediated cross-couplings .
- Response Surface Modeling : Use software (e.g., JMP, Minitab) to model non-linear relationships between parameters and reaction efficiency .
Q. What statistical approaches validate purity and structural consistency across synthetic batches?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
